molecular formula C18H19BrN2O3 B244810 5-bromo-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide

5-bromo-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide

Cat. No. B244810
M. Wt: 391.3 g/mol
InChI Key: QRLQFFNBAMHJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide is a chemical compound that is widely used in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of certain proteins that are involved in cancer progression. It has also been shown to inhibit the production of certain inflammatory cytokines.
Biochemical and Physiological Effects:
5-bromo-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer progression. It has also been shown to inhibit the production of certain inflammatory cytokines. In addition, it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide in lab experiments is that it is a small molecule that can easily penetrate cells. It is also relatively easy to synthesize. One limitation of using this compound is that its mechanism of action is not fully understood.

Future Directions

There are many future directions for research on 5-bromo-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide. One direction is to study its effects on other types of cancer. Another direction is to study its effects on the immune system. Finally, it would be interesting to study the potential use of this compound in combination with other anti-cancer drugs.

Synthesis Methods

The synthesis of 5-bromo-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide involves several steps. First, 5-bromo-2-methoxybenzoic acid is reacted with thionyl chloride to form 5-bromo-2-chlorobenzoic acid. This is then reacted with 4-isobutyrylaniline to form 5-bromo-N-[4-(isobutyrylamino)phenyl]-2-chlorobenzamide. Finally, this compound is reacted with sodium methoxide to form 5-bromo-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide.

Scientific Research Applications

5-bromo-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide has been used in a variety of scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a tool to study the role of certain proteins in cancer progression.

properties

Molecular Formula

C18H19BrN2O3

Molecular Weight

391.3 g/mol

IUPAC Name

5-bromo-2-methoxy-N-[4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H19BrN2O3/c1-11(2)17(22)20-13-5-7-14(8-6-13)21-18(23)15-10-12(19)4-9-16(15)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23)

InChI Key

QRLQFFNBAMHJMW-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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